molecular formula C22H21N5O3S B2568358 3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034535-07-2

3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2568358
CAS No.: 2034535-07-2
M. Wt: 435.5
InChI Key: QIHNVRNLAFCTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating a quinazolin-4-one core linked to a phenylsulfonylpiperidine group that is further decorated with a pyrazole moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to interact with a range of biological targets, particularly protein kinases and various enzymes . The strategic incorporation of the pyrazole ring, a heterocycle known for its favorable pharmacokinetic properties and prevalence in bioactive molecules, further enhances the compound's potential as a key intermediate or scaffold . Its primary research application lies in the exploration and development of novel therapeutic agents. Researchers can utilize this compound as a core building block for constructing diverse chemical libraries or as a lead structure for optimizing activity against specific disease targets. The presence of the sulfonamide group within its structure suggests potential for targeted protein interaction, making it a valuable tool for investigating enzyme inhibition and signal transduction pathways in preclinical studies.

Properties

IUPAC Name

3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c28-22-20-6-1-2-7-21(20)23-16-26(22)18-5-3-13-25(15-18)31(29,30)19-10-8-17(9-11-19)27-14-4-12-24-27/h1-2,4,6-12,14,16,18H,3,5,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHNVRNLAFCTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, cytotoxic, and enzyme inhibition effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features multiple functional groups, including a quinazolinone core, a piperidine ring, and a pyrazole moiety. This unique combination contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that quinazolinone derivatives exhibit significant antimicrobial properties. For example, compounds derived from quinazolinone structures have been reported to possess potent antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
A1E. coli50 µg/mL
A2S. aureus25 µg/mL
A3C. albicans30 µg/mL

These results indicate that derivatives similar to this compound may be effective against various pathogens, suggesting potential applications in treating infections.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. A study reported that certain derivatives exhibited selective cytotoxicity towards prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells.

Table 2: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
A1PC310
A2MCF-712
A3HT-2915

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against the respective cell line.

Enzyme Inhibition

In addition to antimicrobial and cytotoxic activities, quinazolinone derivatives have been investigated for their ability to inhibit enzymes involved in various biological processes. For instance, some studies suggest that these compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (nM)
A1PARP14
A2Topoisomerase II22

The ability of these compounds to inhibit key enzymes highlights their potential as therapeutic agents in cancer treatment.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds with promising biological activities:

  • Zayed et al. synthesized N3-sulfonamide substituted quinazolinones and reported enhanced antibacterial activity upon specific substitutions on the aromatic ring .
  • Sojitra et al. developed new derivatives with improved antimicrobial properties through structural modifications .
  • Orvieto et al. introduced pyrazolo[1,5-a]quinazolin-5(4H)-ones as potent PARP inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines .

Comparison with Similar Compounds

Piperidine-Sulfonyl Derivatives

Compounds like 8-(4-(2-(4-(4-fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () share the piperidine-sulfonyl motif.

Pyrazole-Containing Derivatives

3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one () replaces the sulfonyl-piperidine group with an isoxazole-phenyl moiety. This substitution enhances anti-inflammatory activity (IC₅₀ = 1.2 μM for COX-2 inhibition) but diminishes antimicrobial potency compared to sulfonyl-linked derivatives .

Halogen-Substituted Derivatives

7-Chloro-3-(4-(3-(4-chlorophenyl)dihydroisoxazolyl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one () demonstrates that chloro and methoxy groups at the quinazolinone core improve α1-adrenergic receptor blockade (89% reduction in hypertensive response in rats) but may increase toxicity risks due to lipophilicity .

Pharmacological Activity Comparison

Antimicrobial Activity

  • 6-Bromo-3-(4-fluorophenyl)-2-(3-(3-(4-chlorophenyl)pyrazolyl)propyl)quinazolin-4(3H)-one () exhibits broad-spectrum antibacterial activity (MIC = 2–8 μg/mL against S. aureus and E. coli), outperforming antifungal effects (MIC = 16–32 μg/mL) .
  • 3-(4-(5-(3-nitrophenyl)dihydroisoxazolyl)phenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one () shows superior antibacterial action (MIC = 1.5 μg/mL) but requires nitro groups, which may limit metabolic stability .

Antihypertensive Activity

  • 7-Chloro-3-(4-(3-(4-chlorophenyl)dihydroisoxazolyl)phenyl)quinazolin-4(3H)-one () achieves 89% blood pressure reduction in rats via α1-adrenergic blockade, comparable to prazosin but with prolonged action .

Central Nervous System (CNS) Targeting

  • 18F-Labeled 6-(4-chlorophenyl)-3-(piperidin-3-ylmethyl)quinazolin-4(3H)-one () serves as a PET tracer for GHS-R1a receptors, highlighting the role of piperidine groups in enhancing blood-brain barrier penetration .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Compound Class Example Structure Key Activity (IC₅₀/MIC) Reference
Piperidine-sulfonyl derivatives 8-(4-(2-(4-(4-fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidinone Moderate solubility, low specificity
Pyrazole-isoxazole derivatives 3-(4-(5-(4-trifluoromethylphenyl)isoxazolyl)phenyl)quinazolinone COX-2 inhibition (1.2 μM)
Halogenated quinazolinones 7-Chloro-3-(4-(3-(4-chlorophenyl)dihydroisoxazolyl)phenyl)quinazolinone α1-Adrenergic blockade (89% efficacy)
Nitro-substituted derivatives 3-(4-(5-(3-nitrophenyl)dihydroisoxazolyl)phenyl)-2-(4-nitrophenyl)quinazolinone Antibacterial (MIC = 1.5 μg/mL)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.